5-Cycloheptylpyrimidin-2(1H)-one

Description

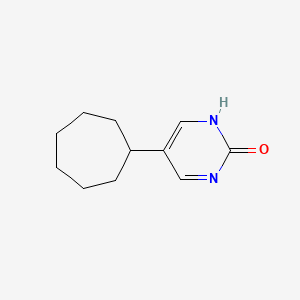

Structure

2D Structure

3D Structure

Properties

CAS No. |

90253-48-8 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

5-cycloheptyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C11H16N2O/c14-11-12-7-10(8-13-11)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,12,13,14) |

InChI Key |

FHQQFOVZZJGWAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C2=CNC(=O)N=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cycloheptylpyrimidin 2 1h One and Its Derivatives

Established Reaction Pathways for Pyrimidinone Core Synthesis

The foundational methods for constructing the pyrimidinone ring system are characterized by their efficiency and ability to assemble the heterocyclic core from simple precursors. These pathways are widely utilized for their reliability and scalability.

Multicomponent Reaction (MCR) Approaches, including Biginelli-Type Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. nih.gov The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a cornerstone of pyrimidinone synthesis. wikipedia.org This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgmaterialsciencejournal.org For the synthesis of a 5-cycloheptyl derivative, a β-ketoester bearing the cycloheptyl group at the α-position would be a key starting material.

The classical Biginelli reaction often suffered from low yields, especially with aliphatic aldehydes, which has spurred the development of numerous improved procedures using a wide array of catalysts. nih.gov Lewis acids such as indium(III) chloride, zinc chloride, and ytterbium(III) triflate have been shown to effectively catalyze the reaction, often under solvent-free conditions, leading to higher yields and shorter reaction times. semanticscholar.orgorganic-chemistry.org For instance, zinc chloride has been used to catalyze the three-component condensation under solvent-free conditions with high efficiency. semanticscholar.org Natural and heterogeneous catalysts, including granite, quartz, and sulfonated carbons derived from agro-industrial waste, have also been employed as green and reusable alternatives. nih.govrsc.org

The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. wikipedia.org A widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the iminium ion. The final step is an intramolecular cyclization via nucleophilic attack of the terminal amine on the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone ring. wikipedia.orgorganic-chemistry.org

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| ZnCl₂ | Aldehyde, β-Ketoester, Urea | Solvent-free, 80°C | High | semanticscholar.org |

| In(III)Cl₃ | Aldehyde, 1,3-Dicarbonyl, Urea | Reflux | Good to Excellent | organic-chemistry.org |

| Iodine | Mono-substituted Urea, Alkylaldehyde, Arylaldehyde | MeCN, Reflux | Reasonable | beilstein-journals.org |

| Sulfonated Carbon (from rice husk) | Aromatic Aldehyde, Urea, Ethyl Acetoacetate | Solvent-free | 92% | rsc.org |

One-Pot Synthetic Strategies for Pyrimidinone Scaffolds

One-pot syntheses are procedurally simple and efficient, minimizing the need to isolate intermediates and thereby saving time and resources. Many modern variations of the Biginelli reaction are performed as one-pot procedures. nih.govnih.gov Beyond the classic Biginelli setup, other one-pot strategies have been developed. For example, a three-component reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, provides a single-step route to 4,5-disubstituted pyrimidines. organic-chemistry.org

Another notable one-pot approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and urea or thiourea, catalyzed by natural catalysts like granite or quartz in refluxing ethanol. nih.gov These methods are applicable to a wide range of substrates and provide the desired dihydropyrimidinones in high yields after short reaction times. nih.gov The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has also been achieved via one-pot multicomponent reactions, highlighting the versatility of this strategy in creating more complex fused heterocyclic systems. organic-chemistry.org

Cyclization and Annulation Protocols for Pyrimidinone Formation

The formation of the pyrimidinone ring can also be accomplished through various cyclization and annulation strategies, which involve the formation of the heterocyclic ring from a linear precursor. A common strategy is the aza-Michael addition followed by intramolecular cyclization. For instance, the reaction of trifluorinated 2-bromoenones with amidines proceeds through an aza-Michael addition–intramolecular cyclization–dehydrohalogenation/dehydration cascade to yield trifluoromethylated pyrimidines in high yields. organic-chemistry.orgmdpi.com This sequence demonstrates how a pyrimidine (B1678525) core can be constructed through a series of controlled bond-forming events. mdpi.com

[3+3] Annulation reactions, where two three-atom fragments combine, are also a powerful tool. A copper-catalyzed [3+3] annulation of amidines with saturated ketones proceeds via a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to furnish structurally important pyrimidines. organic-chemistry.org Similarly, [4+2] cycloadditions provide another route. An efficient copper-catalyzed [4+2] annulation between α,β-unsaturated ketoximes and activated nitriles yields 2,4,6-trisubstituted pyrimidines. organic-chemistry.orgmdpi.com These methods offer alternative disconnections for accessing the pyrimidinone scaffold compared to traditional condensation approaches.

Advanced Synthetic Techniques Applicable to 5-Cycloheptylpyrimidin-2(1H)-one

Modern synthetic chemistry offers sophisticated tools for the synthesis of complex molecules and the rapid generation of compound libraries. These techniques are highly relevant for the synthesis and derivatization of this compound.

Solid-Phase Synthesis Methods for Pyrimidinone Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for combinatorial chemistry, enabling the rapid production of large libraries of related compounds. technologynetworks.com Several solid-phase protocols for the synthesis of dihydropyrimidinones have been published, often utilizing variations of the Biginelli reaction. nih.govtechnologynetworks.com In a typical approach, one of the three components (the aldehyde, β-ketoester, or urea) is attached to a solid support (resin). The other components are then added in solution to carry out the reaction sequence on the resin.

A key innovation in SPOS is the use of traceless linkers. nih.govcombichemistry.com These linkers connect the substrate to the solid support but are completely removed during the cleavage step, leaving no residual functionality on the final product. combichemistry.comacs.org For pyrimidinone synthesis, a traceless solid-phase strategy using a sulfone linker has been described. acs.org This method involves the condensation of a resin-bound sulfinic acid with an aldehyde and urea, followed by a one-pot cyclization-dehydration process that releases the final dihydropyrimidine-2-one product from the support. acs.org Such methods are ideal for generating libraries of 5-substituted pyrimidinones (B12756618) for screening purposes by varying the β-ketoester component, which for the target compound would be a resin-bound precursor to the cycloheptyl-substituted dicarbonyl moiety.

Metal-Catalyzed Coupling Reactions in Pyrimidinone Synthesis (e.g., Palladium, Copper, Zinc, Iridium)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering powerful ways to synthesize and functionalize heterocyclic systems like pyrimidinones.

Palladium: Palladium-catalyzed reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, are widely used for the arylation, alkenylation, and alkynylation of pyrimidine rings. acs.orgosi.lv In a typical Suzuki coupling, a halopyrimidine is reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. acs.orgmdpi.com This is more of a functionalization strategy than a core synthesis method. To synthesize a 5-cycloheptyl derivative, one could start with a 5-halopyrimidinone and couple it with a cycloheptylboronic acid, although coupling of secondary alkyl groups can be challenging. Alternatively, a 5-aryl-pyrimidinone could be synthesized via Suzuki coupling, with the cycloheptyl group already installed. The Sonogashira reaction allows for the introduction of alkyne moieties by coupling a halopyrimidine with a terminal alkyne. nih.govnih.gov

| Metal Catalyst | Reaction Type | Reactants | Key Feature | Reference |

|---|---|---|---|---|

| Palladium | Suzuki-Miyaura Coupling | Halopyrimidine, Arylboronic acid | C-C bond formation for functionalization. | acs.orgmdpi.comacs.org |

| Palladium | Sonogashira Coupling | Halopyrimidine, Terminal Alkyne | Introduces alkyne functionalities. | nih.govnih.gov |

| Copper | [3+3] Annulation | Amidine, Saturated Ketone | Core synthesis via oxidative cascade. | organic-chemistry.org |

| Copper | Three-component Cyclization | Amidine, Styrene, Fluoroalkyl halide | Forms three new bonds in one pot. | rsc.org |

| Zinc | Three-component Coupling | Enamine, Triethyl orthoformate, NH₄OAc | ZnCl₂-catalyzed one-step synthesis. | organic-chemistry.org |

| Iridium | Multicomponent Synthesis | Amidine, Alcohols | Sustainable synthesis from biomass-derivable alcohols. | organic-chemistry.orgacs.orgnih.govbohrium.com |

Copper: Copper catalysis is a powerful tool for pyrimidine synthesis, particularly through cycloaddition reactions. mdpi.com An efficient one-pot, three-component reaction of amidines, primary alcohols, and secondary alcohols catalyzed by copper has been developed to produce multisubstituted pyrimidines with high atom efficiency. rsc.org Copper catalysts are also effective in [4+2] annulations and in tandem reactions to generate the pyrimidine core. mdpi.comrsc.org For example, a copper-catalyzed synthesis of 2,6-disubstituted pyrimidones from terminal alkynes, CO₂, and amidines has been reported. mdpi.com

Zinc: Zinc compounds can act as catalysts or mediators in pyrimidine synthesis. Zinc chloride is a common Lewis acid catalyst for Biginelli-type reactions and other three-component couplings. semanticscholar.orgorganic-chemistry.org A zinc-mediated synthesis of pyrimidinones from nitriles and ethyl bromoacetates has also been described, where a Reformatsky reagent reacts with two nitrile molecules to form the pyrimidinone ring. mdpi.comresearchgate.net

Iridium: A novel and sustainable iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed. acs.orgnih.govbohrium.com This reaction is particularly noteworthy as it uses alcohols, which can be derived from biomass, as building blocks. acs.orgnih.gov The reaction proceeds through a sequence of condensation and dehydrogenation steps, catalyzed by a PN5P-Ir pincer complex, to produce highly substituted pyrimidines with excellent regioselectivity and yields. organic-chemistry.orgacs.orgbohrium.com This method allows for the assembly of pyrimidines from simple, readily available starting materials. acs.org

Green Chemistry Principles in the Synthesis of Pyrimidinone Derivatives

The synthesis of pyrimidinone derivatives has increasingly moved towards environmentally benign methods, aligning with the principles of green chemistry. Traditional methods often involved harsh conditions, toxic reagents, and significant solvent waste. nih.gov In contrast, modern approaches prioritize efficiency, safety, and sustainability.

A cornerstone of pyrimidinone synthesis is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea (or thiourea). thieme-connect.comwikipedia.org Green modifications to this classic reaction have been a major focus of research. These advancements include the use of eco-friendly catalysts, solvent-free reaction conditions, and alternative energy sources like microwave irradiation and ultrasound. researchgate.nettandfonline.com

The goal of these green methodologies is to enhance reaction efficiency, simplify work-up procedures, and minimize the environmental impact. nih.gov For instance, the use of reusable heterogeneous catalysts facilitates easy separation and recycling, reducing waste and cost. rsc.org Solvent-free approaches, such as ball milling or grinding, not only reduce volatile organic compound (VOC) emissions but can also lead to shorter reaction times and higher yields. researchgate.net

Several greener catalytic systems have been explored for the Biginelli reaction, demonstrating the versatility of this approach. The following table summarizes some of the green catalysts and conditions employed in the synthesis of dihydropyrimidinones (DHPMs), the direct products of the Biginelli reaction which can be precursors to 5-substituted pyrimidin-2(1H)-ones.

| Catalyst | Reaction Conditions | Advantages | Reference |

| Dicalcium Phosphate Dihydrate (DCPD) | Heterogeneous, mild conditions | Reusable catalyst, simple work-up, good yields | nih.gov |

| Zinc Bromide | Solvent-free | Effective for aliphatic aldehydes, short reaction times | nih.govtandfonline.com |

| Montmorillonite-KSF | Solvent-free, reflux | Recyclable, high yields, cost-effective | rsc.org |

| Chiral Phosphoric Acids | Asymmetric catalysis | Enantioselective synthesis of DHPMs | thieme-connect.comthieme-connect.com |

| α-Chymotrypsin | Biocatalysis | Green and efficient for aliphatic aldehydes | researchgate.net |

These examples highlight a clear trend towards more sustainable synthetic routes for pyrimidinone derivatives. Such principles would be directly applicable to the synthesis of this compound, promoting cleaner and more efficient manufacturing processes.

Design Principles for Structural Diversity in this compound Analogs

The generation of structural diversity in a class of compounds is a key strategy in drug discovery to explore the chemical space and optimize biological activity. For this compound, creating a library of analogs would involve systematic modifications to its core structure. The principles for designing such diversity are rooted in understanding the structure-activity relationships (SAR) of pyrimidinone derivatives.

The substituent at the 5-position of the pyrimidine ring has been shown to significantly influence the biological properties of the molecule. nih.gov Therefore, a primary design principle for creating analogs of this compound would be to vary the nature of this cycloheptyl group. This could involve:

Ring Size Variation: Exploring other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl, cyclooctyl) to understand the impact of ring size on activity.

Introduction of Heteroatoms: Replacing a carbon atom in the cycloheptyl ring with a heteroatom (e.g., oxygen, nitrogen) to alter polarity and hydrogen bonding potential.

Substitution on the Cycloheptyl Ring: Introducing various functional groups (e.g., hydroxyl, amino, keto) at different positions on the cycloheptyl ring to probe for specific interactions with biological targets.

Beyond the 5-position, structural diversity can be introduced by modifying other parts of the pyrimidinone scaffold. The Biginelli reaction, being a multicomponent reaction, is inherently suited for generating diversity. By using a variety of aldehydes, β-dicarbonyl compounds, and urea/thiourea derivatives, a wide range of analogs can be synthesized. nih.gov

For instance, a library of compounds could be designed by keeping the cycloheptyl group at the 5-position constant while varying the substituent at the 4-position, which is derived from the aldehyde component in the Biginelli reaction. This approach allows for the exploration of a wide range of aromatic, heterocyclic, and aliphatic groups at this position.

The following table outlines key design principles for generating structural diversity in analogs of this compound and the potential impact on molecular properties.

| Design Principle | Structural Modification | Potential Impact on Properties |

| Modulation of Lipophilicity | Varying the size and nature of the C5-cycloalkyl group. | Altering solubility, membrane permeability, and metabolic stability. |

| Introduction of Polar Groups | Incorporating heteroatoms or polar substituents on the cycloalkyl ring. | Enhancing aqueous solubility and potential for hydrogen bonding. rsc.org |

| Exploration of Conformational Space | Introducing rigid or flexible linkers between the pyrimidine and cycloheptyl rings. | Influencing the three-dimensional shape and fit into a biological target. |

| Variation of Aromatic/Heterocyclic Moieties | Utilizing diverse aldehydes in the Biginelli reaction to introduce different groups at the C4-position. | Modulating electronic properties and potential for π-π stacking interactions. |

By systematically applying these design principles, a diverse library of this compound analogs can be synthesized. This library would be a valuable resource for screening and identifying compounds with optimized biological activity and pharmaceutical properties.

Computational and Theoretical Investigations of 5 Cycloheptylpyrimidin 2 1h One Systems

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies delve into the electronic makeup of molecules, providing a foundational understanding of their stability, reactivity, and spectroscopic properties. For pyrimidinone systems, these calculations are instrumental in characterizing the molecule at an electronic level.

Density Functional Theory (DFT) has become a primary computational method for studying the electronic properties of heterocyclic systems, including pyrimidinone derivatives. acs.orgmdpi.comnih.gov DFT is a quantum mechanical approach that describes the properties of a multi-electron system using its electron density, offering a balance between accuracy and computational cost. mdpi.comnih.gov

Applications of DFT in the study of pyrimidinone derivatives are diverse:

Geometric Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in a molecule, calculating parameters like bond lengths and angles. jchemrev.com

Electronic Property Calculation: It allows for the calculation of key electronic parameters, including molecular orbital energies, dipole moments, and the distribution of electron density. mdpi.comjchemrev.com These parameters are fundamental to understanding the molecule's behavior.

Reactivity Prediction: By analyzing the electronic structure, DFT can help predict a molecule's reactivity. The electrostatic potential (ESP) map, for instance, visualizes the charge distribution on the molecular surface, identifying regions susceptible to nucleophilic or electrophilic attack. acs.orgnih.gov

Spectroscopic Analysis: Theoretical spectroscopic data (like UV-vis spectra) can be computed using time-dependent DFT (TD-DFT), which helps in interpreting experimental spectra and understanding the electronic transitions within the molecule. jchemrev.com

In recent research, DFT calculations have been successfully applied to various pyrimidine (B1678525) derivatives to investigate their electronic structure and support experimental findings on their biological activities. acs.orgresearchgate.net For instance, studies on chromenopyrimidine derivatives used DFT to correlate their electronic properties with observed antiproliferative activity. acs.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions. wikipedia.org

HOMO and LUMO: The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. irjweb.com A molecule with a high HOMO energy is a better electron donor, while one with a low LUMO energy is a better electron acceptor. irjweb.com

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system. researchgate.net

DFT calculations are routinely used to compute these values for pyrimidinone derivatives, providing quantitative measures of their reactivity and stability. researchgate.netirjweb.com This information is vital for understanding interaction mechanisms, such as a drug molecule binding to its target receptor. nih.gov

Table 1: Key Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to charge transfer. |

The pyrimidinone ring can exist in different tautomeric forms, primarily the keto (amide) and enol (iminol) forms. The position of a proton can shift between a nitrogen and an oxygen atom. For 2(1H)-pyrimidinone, the main tautomeric equilibrium is between the 2(1H)-one form and its 2-hydroxypyrimidine (B189755) tautomer.

Theoretical calculations have shown that for isolated pyrimidinone analogs, the keto form is generally the more stable structure. chemicalbook.comresearchgate.net The relative stability can, however, be influenced by the solvent environment, with polar solvents often favoring the more polar keto tautomer. nih.gov Tautomerism is a critical consideration in drug design because different tautomers have distinct hydrogen bonding patterns and shapes, which can significantly affect their binding affinity to a biological target. ias.ac.in

Structure-Activity Relationship (SAR) Elucidation for 5-Cycloheptylpyrimidin-2(1H)-one

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.govmdpi.com By systematically modifying the chemical structure and observing the effect on activity, researchers can develop a model that guides the design of new, improved compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that attempts to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com Instead of just qualitative observations (SAR), QSAR builds a predictive model. mdpi.com

The process involves:

Data Set: A collection of molecules with known structures and measured biological activities (e.g., IC₅₀ values) is required. nih.govnih.gov

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors can encode various aspects of the structure, including topological (e.g., connectivity indices), electronic (e.g., HOMO/LUMO energies from DFT), and physicochemical properties (e.g., hydrophobicity). nih.govmdpi.com

Model Building: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation sets to ensure it is robust and not due to chance correlation. nih.gov

For pyrimidinone and the related pyridone derivatives, QSAR models have been successfully developed to predict their activity as, for example, HIV-1 reverse transcriptase inhibitors. nih.gov These models can identify which molecular properties are most important for activity and can be used to screen virtual libraries of compounds to prioritize which ones to synthesize and test experimentally, saving time and resources. mdpi.commdpi.com

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to optimize lead compounds or to discover novel chemical series with similar biological activity but different core structures. unica.itresearchgate.net

Bioisosteric Replacement: This involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.netrsc.org The goal is often to improve potency, selectivity, metabolic stability, or to reduce toxicity. For example, in a study on thienopyrimidinone derivatives, the thiophene (B33073) ring, a potential toxicophore, was replaced by a phenyl ring to create quinazolinone derivatives, which retained the desired biological activity. unica.itnih.gov

Scaffold Hopping: This is a more drastic approach where the central core or "scaffold" of a molecule is replaced with a structurally different scaffold, while maintaining the essential three-dimensional arrangement of key functional groups required for biological activity. researchgate.netresearchgate.net This strategy is used to escape patent-protected chemical space, find novel intellectual property, and significantly improve a compound's properties. unica.itrsc.org For a molecule like this compound, a scaffold hopping approach might involve replacing the pyrimidinone core with other heterocyclic systems that can present the cycloheptyl group and other key features in a similar spatial orientation.

These computational and theoretical strategies are integral to modern drug discovery, providing a framework for understanding molecular properties and rationally designing new therapeutic agents based on the pyrimidinone scaffold.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that allow for the three-dimensional visualization of a molecule and the simulation of its interaction with a biological target at the atomic level. For a molecule like this compound, these studies can provide valuable insights into its conformational preferences, electronic properties, and potential binding modes with various proteins.

The presence of the cycloheptyl group introduces significant steric bulk and a lipophilic character to the molecule. Molecular mechanics and quantum mechanics calculations can be employed to determine the most stable low-energy conformations of the cycloheptyl ring and its orientation relative to the pyrimidinone core. This information is critical for understanding how the molecule might fit into the binding pocket of a protein.

Molecular docking simulations are then used to place the 3D structure of this compound into the active site of a known or predicted protein target. These simulations employ scoring functions to estimate the binding affinity and identify the most likely binding pose. The pyrimidinone core itself can participate in hydrogen bonding interactions, while the cycloheptyl group is likely to engage in hydrophobic or van der Waals interactions within a corresponding hydrophobic pocket of a target protein.

A primary application of molecular docking is the prediction of interactions between a ligand, such as this compound, and a potential protein target. The pyrimidinone moiety is a well-known pharmacophore that can form hydrogen bonds with amino acid residues like arginine, asparagine, glutamine, and the peptide backbone. The N1-H and the exocyclic oxygen at C2 can act as hydrogen bond donors and acceptors, respectively.

In the case of this compound, the large cycloheptyl group at the 5-position would necessitate a complementary hydrophobic pocket in the target's binding site for a favorable interaction. The nature of these interactions can be predicted and analyzed using docking software. For instance, docking studies on structurally related pyrimidine derivatives have shown that bulky substituents can occupy hydrophobic sub-pockets within an active site, leading to enhanced binding affinity and selectivity. A hypothetical interaction map for this compound with a kinase, a common target for pyrimidine-based inhibitors, is presented below.

| Interaction Type | Interacting Residue (Hypothetical Kinase) | Atoms Involved in Interaction |

| Hydrogen Bond | Asp145 (backbone NH) | Pyrimidinone C2=O |

| Hydrogen Bond | Lys89 (side chain NH3+) | Pyrimidinone N1-H |

| Hydrophobic Interaction | Leu83, Val31, Ala41 | Cycloheptyl group |

| Hydrophobic Interaction | Ile144 | Cycloheptyl group |

This table presents a hypothetical interaction scenario based on common binding modes of pyrimidine derivatives in kinase active sites.

Beyond simply predicting interactions, molecular simulations can be used to explore the dynamics of the binding process and to estimate the binding free energy, which is related to the binding affinity (often expressed as Ki or IC50). While docking provides a static picture, molecular dynamics (MD) simulations can provide insights into the conformational changes that may occur in both the ligand and the protein upon binding.

The binding affinity of a ligand for its target is a critical parameter in drug discovery. Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) can be used to calculate the binding free energy from MD simulation trajectories. A lower binding free energy suggests a higher binding affinity. Based on studies of similar pyrimidinone inhibitors, a hypothetical comparison of binding affinities for 5-substituted pyrimidin-2(1H)-ones is provided below.

| Compound | 5-Substituent | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interactions |

| 1 | -H | -5.2 | H-bonds with backbone |

| 2 | -Methyl | -6.1 | H-bonds, minor hydrophobic |

| 3 | -Cyclopentyl | -7.5 | H-bonds, significant hydrophobic |

| 4 | -Cycloheptyl | -8.3 | H-bonds, extensive hydrophobic |

This table illustrates a hypothetical trend where increasing the size of the lipophilic substituent at the 5-position leads to a more favorable predicted binding affinity. The values are for illustrative purposes.

Given a novel compound like this compound, a key challenge is to identify its potential biological targets. Virtual screening is a computational technique that can be used to screen large libraries of compounds against a specific target, or conversely, to screen a single compound against a library of potential targets. nih.gov

One approach is reverse docking , where this compound would be docked against a database of 3D protein structures, such as the Protein Data Bank (PDB). The proteins for which the compound shows the best docking scores would be considered potential targets. Another approach is pharmacophore-based screening . A pharmacophore model can be generated based on the structural features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic features). This model can then be used to search databases of known protein binding sites to find those that are complementary to the pharmacophore.

The pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, meaning it can bind to multiple, often unrelated, protein targets. mdpi.com Therefore, virtual screening for this compound could potentially identify a range of targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). The bulky cycloheptyl group would likely play a significant role in determining the selectivity of the compound for specific members within these protein families.

| Potential Target Class | Rationale for Interaction | Key Structural Features of Target |

| Protein Kinases | Pyrimidinone core mimics the adenine (B156593) of ATP. | ATP-binding pocket with a hydrophobic region to accommodate the cycloheptyl group. |

| Cyclooxygenases (COX) | The pyrimidine ring can fit into the active site. | A hydrophobic channel that can accommodate the cycloheptyl substituent. |

| Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine is a natural substrate-like scaffold. | A binding site that can tolerate bulky substituents at the 5-position. |

This table outlines potential target classes for this compound based on the known pharmacology of the pyrimidine scaffold and the structural characteristics of the compound.

Despite a comprehensive search for scientific literature, there is currently no publicly available research data on the specific biological activities of the chemical compound This compound . Therefore, it is not possible to provide an article on its mechanistic characterization, including enzymatic inhibition and receptor binding studies, as outlined in the user's request.

The requested article structure, focusing on detailed in vitro and ex vivo biological activities, requires specific experimental results that have not been published in the scientific domain for this particular compound. This includes:

Enzymatic Inhibition Modalities: No studies were found that investigated the inhibitory effects of this compound on the target enzymes α-Amylase, α-Glucosidase, Topoisomerase II, Cyclooxygenase-2, or 5-Lipoxygenase. Consequently, there are no half-maximal inhibitory concentration (IC50) values to report.

Mechanistic Classification of Enzyme Inhibition: Without primary inhibition data, no research into the specific mechanism of enzyme inhibition (e.g., competitive, non-competitive) by this compound has been conducted.

Impact on Enzymatic Cascades and Metabolic Pathways: The effect of this compound on broader biological pathways remains uninvestigated.

Receptor Binding and Modulation Studies: There is no available data on the binding affinity or modulatory effects of this compound on any biological receptors.

Mechanistic Characterization of Biological Activities of 5 Cycloheptylpyrimidin 2 1h One in Vitro and Ex Vivo

Receptor Binding and Modulation Studies

Identification of Specific Receptor Targets (e.g., Cannabinoid Receptors, Sigma Receptors, Serotonin Receptors)

There is no available research that identifies specific molecular targets for 5-Cycloheptylpyrimidin-2(1H)-one. Investigations into its potential interaction with cannabinoid, sigma, or serotonin receptors have not been published. nih.govnih.govnih.govnih.gov Although various pyrimidine-based compounds have been explored for their activity at a wide range of receptors, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Characterization of Receptor Agonism or Antagonism

Given the lack of identified receptor targets, there is no information available to characterize this compound as a receptor agonist, antagonist, or inverse agonist. Functional assays that would determine the intrinsic activity of the compound at a specific receptor have not been reported. nih.govnih.gov

Influence of Ligand Architecture on Receptor-Ligand Binding Mechanisms

While the structure-activity relationships (SAR) of various classes of pyrimidine (B1678525) and pyrimidinone derivatives have been investigated to understand how different substituents influence biological activity, a specific analysis of the 5-cycloheptyl moiety on receptor binding is not documented. nih.govnih.govresearchgate.net Without binding data, it is impossible to discuss the influence of its specific ligand architecture.

In Vitro Cellular Mechanism of Action Investigations

Cell Cycle Progression Analysis in Response to Pyrimidinone Treatment

No studies have been published that analyze the effect of this compound on cell cycle progression. Research on other pyrimidine derivatives has shown that they can induce cell cycle arrest, often by inhibiting cyclin-dependent kinases (CDKs), but these findings are specific to the compounds studied and cannot be attributed to this compound. nih.govnih.govresearchgate.net

Induction of Apoptosis Pathways and Associated Molecular Markers

Similarly, the scientific literature lacks any studies on the ability of this compound to induce apoptosis. While various pyrimidine-based scaffolds have been shown to trigger apoptotic pathways in cancer cells, characterized by the activation of caspases and modulation of Bcl-2 family proteins, no such investigation has been conducted for this specific compound. nih.govrsc.orgresearchgate.netnih.govmerckmillipore.com

DNA Interaction Studies (e.g., DNA Gyrase and Topoisomerase IV Inhibition)

The ability of a compound to interfere with bacterial DNA replication is a hallmark of many effective antibiotics. Two critical enzymes in this process are DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling and decatenation.

Research into the effects of this compound on these enzymes is still in a preliminary phase. To date, specific inhibitory concentrations (IC50) or inhibition constants (Ki) for this compound against purified DNA gyrase or topoisomerase IV have not been reported in the available scientific literature. Standard assays, such as DNA supercoiling assays for gyrase and decatenation assays for topoisomerase IV, would be required to quantify the inhibitory potential of this compound. These experiments would involve incubating the respective enzyme with its DNA substrate in the presence of varying concentrations of this compound and measuring the resulting enzymatic activity.

For context, established inhibitors of these enzymes, such as the quinolone antibiotics, function by stabilizing the enzyme-DNA cleavage complex, which leads to double-strand DNA breaks and subsequent cell death. Other classes of inhibitors, like the aminocoumarins, competitively inhibit the ATPase activity of the GyrB subunit of DNA gyrase. The precise mechanism by which this compound might interact with these topoisomerases, if at all, remains to be elucidated.

Table 1: Status of DNA Gyrase and Topoisomerase IV Inhibition Studies for this compound

| Enzyme | Assay Type | Result (e.g., IC50) | Mechanism of Inhibition |

| DNA Gyrase | Supercoiling Assay | Data not available | Unknown |

| Topoisomerase IV | Decatenation Assay | Data not available | Unknown |

Identification of Intracellular Molecular Targets

The identification of a compound's intracellular molecular targets is crucial for understanding its mechanism of action and potential therapeutic applications. For this compound, the specific intracellular binding partners that mediate its biological effects have not yet been definitively identified.

The process of target identification often involves a combination of approaches. Affinity chromatography, where a derivative of the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, is a common technique. Subsequently, mass spectrometry can be used to identify the captured proteins. Another approach is genetic screening, where libraries of mutant organisms are screened for resistance or hypersensitivity to the compound, which can point to the gene products that are either the direct target or part of the affected pathway.

Given the pyrimidine core of this compound, it is plausible that its targets could include enzymes involved in nucleotide metabolism or nucleic acid synthesis. However, without experimental data, this remains speculative. Future research will need to employ robust target identification methodologies to map the intracellular interactome of this compound.

Table 2: Summary of Intracellular Molecular Target Identification for this compound

| Method of Identification | Potential Target Class | Specific Target(s) Identified |

| Affinity Chromatography-Mass Spectrometry | Not yet determined | None reported |

| Genetic Screening (e.g., resistance mutations) | Not yet determined | None reported |

| Computational Modeling/Docking | Not yet determined | None reported |

Future Research Directions and Unexplored Avenues for 5 Cycloheptylpyrimidin 2 1h One

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

One area of interest is the stepwise conversion of pyrimidin-2(1H)-one to various derivatives. researchgate.net For instance, the regioselective N-alkylation of the pyrimidone core followed by cyclization reactions has been reported for related structures. researchgate.net Adapting such methodologies to incorporate the cycloheptyl moiety at the 5-position could provide more direct and controlled synthetic routes. Research into one-pot syntheses and flow chemistry applications could also significantly streamline the manufacturing process, reducing waste and improving throughput.

Identification of New Biological Targets and Therapeutic Applications beyond Current Scope

While initial studies may have hinted at the biological potential of 5-Cycloheptylpyrimidin-2(1H)-one, a vast landscape of unexplored biological targets remains. Future research will be dedicated to comprehensive screening programs to identify new therapeutic applications. This involves testing the compound against a wide array of enzymes, receptors, and cellular pathways implicated in various diseases.

High-throughput screening (HTS) campaigns will be instrumental in this endeavor, allowing for the rapid assessment of the compound's activity against thousands of potential targets. Subsequent hit-to-lead optimization studies would then focus on modifying the core this compound scaffold to enhance potency and selectivity for newly identified targets. The unique structural features of the cycloheptyl group may confer novel binding properties, opening doors to therapeutic areas not previously considered for this class of compounds.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Capabilities

The integration of advanced computational modeling is poised to revolutionize the study of this compound. Molecular dynamics simulations, quantum mechanics calculations, and quantitative structure-activity relationship (QSAR) modeling can provide unprecedented insights into the compound's behavior at the molecular level. These computational tools can be used to predict how the compound will interact with biological targets, elucidate its mechanism of action, and guide the design of more potent and selective analogs.

By creating detailed 3D models of the compound and its potential binding sites, researchers can visualize key interactions and understand the structural basis for its biological activity. This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby reducing the time and cost associated with traditional trial-and-error methods.

Integration of Multidisciplinary Approaches for Comprehensive Characterization and Optimization

A truly comprehensive understanding of this compound will require a collaborative, multidisciplinary approach. This involves the integration of expertise from various fields, including synthetic chemistry, medicinal chemistry, pharmacology, structural biology, and computational science. By combining experimental data with computational predictions, researchers can create a more complete picture of the compound's properties.

For example, X-ray crystallography or cryo-electron microscopy could be used to determine the precise three-dimensional structure of the compound bound to its biological target. This structural information can then be used to refine computational models and guide the next round of synthetic modifications. Similarly, data from in vitro and in vivo pharmacological studies can be fed back into the computational models to improve their predictive accuracy. This iterative cycle of design, synthesis, testing, and modeling is essential for the rational optimization of this compound as a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.